2-(2,5-dioxopyrrolidin-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 2,5-dioxopyrrolidine (succinimide) moiety, a phenyl group substituted with a 1,2,4-oxadiazole ring, and a furan-2-yl substituent. The pyrrolidinone group is known for its role in enhancing binding affinity to proteases and kinases, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-15(11-23-17(25)7-8-18(23)26)20-13-5-2-1-4-12(13)10-16-21-19(22-28-16)14-6-3-9-27-14/h1-6,9H,7-8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCODKABWQHRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic derivative that combines a pyrrolidine moiety with oxadiazole and furan functionalities. This unique structural composition suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.29 g/mol. The presence of the dioxopyrrolidine and oxadiazole rings indicates possible interactions with biological targets such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.29 g/mol |
| CAS Number | 253265-98-4 |
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of similar oxadiazole derivatives. For instance, a library of 1,2,5-oxadiazole derivatives exhibited significant cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). These compounds were shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair .
Antimicrobial Activity
Oxadiazole derivatives have also been noted for their antimicrobial properties. In vitro tests have demonstrated that certain compounds within this class possess moderate to significant antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- Anticancer Activity : A study involving a series of oxadiazole derivatives highlighted their potential as anticancer agents. Compounds were evaluated using the MTT assay, revealing that some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related compounds against a panel of bacteria and fungi. The results indicated that certain derivatives had comparable effectiveness to standard antibiotics, suggesting their potential as new therapeutic agents .
Mechanistic Insights
The biological activity of these compounds can be attributed to their ability to interact with specific biological targets:
- Topoisomerase Inhibition : The interaction with topoisomerase I suggests that these compounds may interfere with DNA processes critical for cancer cell proliferation.
- Membrane Disruption : Antimicrobial activity may stem from the ability of these compounds to penetrate microbial membranes, leading to cell lysis.
Comparison with Similar Compounds
Key Structural Features:
- Pyrrolidinone vs. Cyclopentyl/Triazole Moieties: The target compound’s succinimide group distinguishes it from ZINC35476132 (Z9), which has a cyclopentyl substituent on the acetamide nitrogen . The oxadiazole in the target compound is substituted with furan-2-yl, whereas Z9 features a 4-methoxyphenyl group. In contrast, triazole derivatives in replace oxadiazole with a sulfanyl-linked triazole core .
Linker Variations :
The target compound uses a methylene (-CH2-) bridge to connect the phenyl group to oxadiazole, while Z9 employs an ether (-O-) linker. This difference may influence conformational flexibility and target engagement.
Physicochemical Properties
The furan-2-yl group in the target compound likely reduces LogP compared to Z9’s methoxyphenyl, improving aqueous solubility. The triazole derivatives’ sulfanyl group may further enhance solubility but reduce membrane permeability .
Antiviral Potential:
Z9 and related oxadiazole-acetamides in were screened as Dengue virus NS protein inhibitors. While Z9’s methoxyphenyl group may enhance hydrophobic interactions, the target compound’s furan-2-yl could provide stronger π-stacking with viral protease active sites, though this remains hypothetical without direct data .
Anti-Exudative Activity:
Triazole derivatives in demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s oxadiazole and pyrrolidinone groups may similarly modulate inflammatory pathways, but its larger size could affect bioavailability .
Data Tables
Table 1: Structural and Functional Group Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
